molecular formula C12H17BrN2O2 B8393951 3-Bromo-4-(2-morpholinoethoxy)aniline

3-Bromo-4-(2-morpholinoethoxy)aniline

Cat. No. B8393951
M. Wt: 301.18 g/mol
InChI Key: MUPRKBYJYPKEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-(2-morpholinoethoxy)aniline is a useful research compound. Its molecular formula is C12H17BrN2O2 and its molecular weight is 301.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-(2-morpholinoethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(2-morpholinoethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-4-(2-morpholinoethoxy)aniline

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.18 g/mol

IUPAC Name

3-bromo-4-(2-morpholin-4-ylethoxy)aniline

InChI

InChI=1S/C12H17BrN2O2/c13-11-9-10(14)1-2-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,14H2

InChI Key

MUPRKBYJYPKEEW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=C(C=C(C=C2)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction mixture of 220 mg (0.66 mmol) of 4-[2-(2-bromo-4-nitrophenoxy)ethyl]morpholine and 100 mg Raney nickel in 50 mL of ethyl acetate is hydrogenated at ambient temperature and 3 bar hydrogen. The catalyst is suction filtered and the filtrate is evaporated down. The purification is carried out by column chromatography on aluminum oxide (eluant: petroleum ether/ethyl acetate (1:1)). Yield: 100 mg (50% of theory); C12H17BrN2O2 (M=301.18); calc.: molecular ion peak (M+H)+: 301/303 (Br); found: molecular ion peak (M+H)+: 301/303 (Br).
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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